N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-7-11(16(2)15-8)14-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVACADLKIKAHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321911 | |
| Record name | N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956723-30-1 | |
| Record name | N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 4-fluorobenzene group contrasts with dichlorobenzoyl (pyrazoxyfen) or sulfonamide (elexacaftor) moieties. Fluorine’s electronegativity may improve solubility and binding affinity compared to bulkier chloro groups .
- Synthetic Complexity : Compound 3d (71% yield) uses carbodiimide coupling (EDCI/HOBt), while sulfonamide-containing analogs (e.g., elexacaftor) require multi-step syntheses .
- Linker Diversity : Carboxamide linkers (target compound, 3d) are common, but sulfonamide (elexacaftor) or benzoyl (pyrazoxyfen) groups alter electronic properties and biological target interactions .
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (~2.5) is lower than pyrazoxyfen (LogP ~5.1), suggesting better aqueous solubility, which is critical for drug bioavailability .
- Bioactivity Trends : Pyrazole-carboxamides with electron-withdrawing groups (e.g., 3d’s Cl, CN) may enhance antimicrobial activity, while sulfonamide linkers (elexacaftor) enable protein binding in CFTR modulation .
Structure-Activity Relationship (SAR) Insights
- Pyrazole Substituents: Methyl groups (1,3-dimethyl in the target compound) enhance metabolic stability by blocking oxidation sites. Chloro or cyano groups (3d) increase polarity but may reduce membrane permeability .
- Benzene Modifications : Fluorine’s small size and high electronegativity (target compound, 3d) favor π-stacking and hydrogen bonding vs. chloro groups (pyrazoxyfen), which increase lipophilicity and herbicidal activity .
- Linker Flexibility : Carboxamides offer synthetic versatility, while sulfonamides (elexacaftor) improve resistance to enzymatic degradation .
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.25 g/mol. The compound features a pyrazole ring substituted with a 4-fluorobenzenecarboxamide moiety, which is critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable anti-tumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
These findings indicate that the compound exhibits potent cytotoxicity against both lung and liver carcinoma cell lines, suggesting its potential as an anti-cancer agent.
The biological activity of this compound can be attributed to its ability to modulate various molecular pathways involved in cancer progression. It has been suggested that pyrazole derivatives can inhibit specific enzymes related to tumor growth and metastasis.
Study 1: In vitro Evaluation
A study conducted on the compound's effects on A549 and HepG2 cell lines reported significant inhibition of cell proliferation at low concentrations. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways.
Study 2: Structure-Activity Relationship (SAR)
Research on related pyrazole compounds has established a structure-activity relationship indicating that the presence of electron-withdrawing groups (like fluorine) enhances the anti-cancer activity. This suggests that modifications to the pyrazole structure could lead to improved potency and selectivity against cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide?
The synthesis typically involves:
- Pyrazole ring formation : Condensation of hydrazine derivatives with β-diketones or via cyclization reactions under acidic conditions .
- Carboxamide coupling : Reacting 1,3-dimethylpyrazole-5-amine with 4-fluorobenzoyl chloride using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often requires temperature control (e.g., 0–25°C) and inert atmospheres.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl groups at pyrazole C1/C3, fluorine on the benzene ring) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., SHELX software for refinement) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula and isotopic distribution.
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- HPLC-UV/PDA : Track degradation products in solution (e.g., hydrolysis of the carboxamide bond in acidic/basic media) .
- Light sensitivity tests : Expose to UV-vis light and analyze photodegradation pathways.
Advanced Research Questions
Q. What strategies are effective for resolving contradictory bioactivity data in in vitro assays?
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., SARS-CoV Mpro inhibition ) with cell-based viability assays (e.g., MTT for cytotoxicity).
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates.
- Metabolite profiling : Identify active/toxic metabolites (e.g., N-demethylation or fluorobenzene hydroxylation) using LC-MS .
Q. How can crystallographic data for this compound be refined to resolve disorder in the pyrazole ring?
- SHELXL refinement : Apply restraints for bond lengths/angles and anisotropic displacement parameters .
- Twinning analysis : Use PLATON or ROTAX to detect and model twinning in crystals.
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C=O···H-N) to stabilize the lattice.
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies of pyrazole carboxamides?
- Docking simulations : Model interactions with target proteins (e.g., SARS-CoV Mpro active site using AutoDock Vina) .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How can researchers optimize reaction yields for introducing fluorinated aromatic groups?
- Electrophilic fluorination : Use Selectfluor® or DAST for regioselective fluorination .
- Coupling conditions : Screen catalysts (e.g., Pd/Cu for Ullmann-type couplings) and solvents (DMF vs. THF) .
- Microwave-assisted synthesis : Reduce reaction time and improve purity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different studies?
- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme/substrate concentrations.
- Positive controls : Compare with reference inhibitors (e.g., ritonavir for protease assays) .
- Batch variability : Characterize compound purity (≥95% by HPLC) and confirm solubility in assay media .
Q. Why might crystallographic data conflict with NMR-derived conformational analysis?
- Solution vs. solid-state dynamics : NMR captures time-averaged conformers, while X-ray shows static packing.
- Solvent effects : Polar solvents (DMSO) may stabilize different rotamers than the crystal lattice .
- Temperature : Higher thermal motion in solution broadens NMR peaks, masking subtle structural features.
Methodological Recommendations
Best practices for scaling up synthesis without compromising purity:
- Flow chemistry : Minimize side reactions (e.g., dimerization) through controlled residence times.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
